molecular formula C14H21N3O4S B2574718 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one CAS No. 2320468-14-0

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one

Numéro de catalogue B2574718
Numéro CAS: 2320468-14-0
Poids moléculaire: 327.4
Clé InChI: WLOBFINMRBDVDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This molecule has been shown to inhibit the activity of the protein EZH2, which is known to play a role in the development and progression of several types of cancer.

Mécanisme D'action

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one inhibits the activity of EZH2, which is a histone methyltransferase that plays a key role in the development and progression of cancer. EZH2 is known to promote tumor growth and metastasis by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting EZH2 activity, this compound can prevent the aberrant gene expression that is characteristic of cancer cells and promote their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the suppression of tumor growth and metastasis, and the enhancement of the efficacy of other cancer therapies. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one for lab experiments is its specificity for EZH2, which makes it a useful tool for studying the role of this protein in cancer development and progression. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.

Orientations Futures

There are several future directions for the study of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, the combination of this compound with other cancer therapies may lead to even greater efficacy in the treatment of cancer.

Méthodes De Synthèse

The synthesis of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one involves several steps, including the reaction of piperidine with cyclobutanone to form 4-cyclobutylidenepiperidine, which is then reacted with isocyanate to form 1-(4-cyclobutylidenepiperidine-1-carbonyl) urea. This compound is then reacted with methylsulfonyl chloride to form 1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylurea, which is finally reacted with imidazole to form this compound.

Applications De Recherche Scientifique

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of cancer. Several studies have shown that the inhibition of EZH2 activity by this compound can lead to the suppression of tumor growth and metastasis in various types of cancer, including breast cancer, prostate cancer, and ovarian cancer. Additionally, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(20,21)17-10-9-16(14(17)19)13(18)15-7-5-12(6-8-15)11-3-2-4-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOBFINMRBDVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.